molecular formula C13H17NO2 B11885188 Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B11885188
M. Wt: 219.28 g/mol
InChI Key: PNJRCOUVCARPHU-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves multicomponent reactions. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the tetrahydroisoquinoline core, which can then be further functionalized to introduce the ethyl ester and methyl groups.

Industrial Production Methods

Industrial production methods for this compound often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and co-oxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often require the use of strong bases or acids to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinolines .

Mechanism of Action

The mechanism of action of ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO, the compound can increase the levels of neurotransmitters in the brain, potentially exerting neuroprotective effects .

Comparison with Similar Compounds

Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be compared with other similar compounds, such as:

These compounds share the tetrahydroisoquinoline core but differ in their functional groups and specific biological activities, highlighting the unique properties of this compound .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 3-methyl-2,4-dihydro-1H-isoquinoline-3-carboxylate

InChI

InChI=1S/C13H17NO2/c1-3-16-12(15)13(2)8-10-6-4-5-7-11(10)9-14-13/h4-7,14H,3,8-9H2,1-2H3

InChI Key

PNJRCOUVCARPHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2=CC=CC=C2CN1)C

Origin of Product

United States

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